Succinimidyl 3-bromobenzoate
Description
Contextualization within Halogenated Succinimide (B58015) Esters
N-Succinimidyl 3-bromobenzoate belongs to the larger class of N-halosuccinimides (NXS), which are recognized for being convenient and easy-to-handle halogenating reagents in organic synthesis. researchgate.netnih.gov These compounds, including N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), serve as sources for halogens in various reactions, such as radical reactions and electrophilic additions. researchgate.netorganic-chemistry.org The reactivity of N-halosuccinimides can be enhanced by using activators like trifluoromethanesulfonic acid, allowing for the halogenation of even deactivated aromatic compounds. organic-chemistry.org
The synthesis of halogenated succinimidyl esters can be achieved through several methods. A common approach involves the Steglich esterification of N-hydroxysuccinimide with the corresponding halobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC). mdpi.com Other synthetic routes include reactions with halobenzyl alcohols under radical conditions or transition metal-catalyzed reactions. mdpi.com For instance, N-Succinimidyl 3-bromobenzoate can be synthesized from 3-bromobenzoic acid and N-hydroxysuccinimide. nih.gov
Significance in Modern Organic Synthesis and Bioconjugation Methodologies
The significance of N-Succinimidyl 3-bromobenzoate lies in its role as a bifunctional linker and a precursor for introducing bromine atoms, including radioisotopes, into larger molecules. researchgate.netrsc.org The succinimidyl ester group is a well-established reactive moiety for coupling with primary amines, a common functional group in biomolecules like proteins and peptides. mdpi.comrjonco.com This reactivity makes it a valuable tool in bioconjugation, the process of linking two or more molecules where at least one is a biomolecule. ru.nlsusupport.com
In the realm of radiopharmacy, derivatives of succinimidyl halobenzoates are crucial for the radiolabeling of biologically active macromolecules under mild conditions. mdpi.com For example, the radiobrominated version, N-succinimidyl 3-[77Br]bromobenzoate, is used for labeling peptides for applications such as positron emission tomography (PET) imaging. rsc.orgscispace.comjst.go.jp The synthesis of such radiolabeled compounds often starts from a precursor like N-succinimidyl 3-(tri-n-butylstannyl)benzoate, which can be prepared from ethyl 3-bromobenzoate. rsc.orgiaea.org This indirect labeling method helps to preserve the biological function of the target molecule. researchgate.net
Interactive Data Tables
Below are data tables summarizing key information about N-Succinimidyl 3-bromobenzoate and a related precursor.
Table 1: Physicochemical Properties of N-(3-Bromophenyl)succinimide. nih.gov
Table 2: Properties of Methyl 3-bromobenzoate, a related starting material. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO4/c12-8-3-1-2-7(6-8)11(16)17-13-9(14)4-5-10(13)15/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMCZURUJSWYNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of N Succinimidyl 3 Bromobenzoate
Electrophilic Nature of the N-Hydroxysuccinimide Ester Moiety
The N-hydroxysuccinimide (NHS) ester functional group is a cornerstone of bioconjugation chemistry, prized for its ability to form stable amide bonds with primary amines. nih.gov This reactivity stems from the electrophilic character of the ester's carbonyl carbon, which is readily attacked by nucleophiles. N-Succinimidyl 3-bromobenzoate is a heterobifunctional crosslinker that leverages this reactivity, featuring an NHS ester for amine coupling and a bromoacetyl group for targeting sulfhydryl groups. fishersci.besigmaaldrich.com
Reactivity Towards Primary Amine Nucleophiles for Amide Bond Formation
The primary application of NHS esters, including that in N-Succinimidyl 3-bromobenzoate, is their reaction with primary amines to form robust amide linkages. nih.govglenresearch.com This reaction is highly selective for primary aliphatic amines, such as the ε-amine of lysine (B10760008) residues and the N-terminus of proteins. glenresearch.comthermofisher.com The process involves the nucleophilic attack of the amine on the ester's carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide is eliminated as a leaving group, resulting in the desired amide bond. glenresearch.com
While highly reactive with primary amines, NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, though the resulting ester and thioester bonds are less stable and can be hydrolyzed or displaced by amines. glenresearch.com The reaction with primary amines is generally efficient, and in cases of low conjugation efficiency, adjusting the reaction conditions, such as reducing the buffer volume, can favor the aminolysis reaction. glenresearch.com
It's important to note that while the reaction is selective, the abundance of lysine residues in proteins can lead to heterogeneous labeling. nih.gov This has led to the development of strategies for more site-specific modifications. nih.gov
Table 1: Reactivity of NHS Esters with Various Nucleophiles
| Nucleophile | Functional Group | Resulting Bond | Stability |
|---|---|---|---|
| Primary Amine | -NH₂ | Amide | Very Stable |
| Hydroxyl | -OH | Ester | Less Stable, prone to hydrolysis |
| Sulfhydryl | -SH | Thioester | Less Stable, can be displaced by amines |
| Arginine | Guanidinium | (Novel biotinylation observed) | - |
Data compiled from multiple sources. glenresearch.comstackexchange.com
Influence of pH on Reaction Kinetics and Selectivity
The reaction between NHS esters and primary amines is highly dependent on the pH of the reaction medium. lumiprobe.comnih.gov The optimal pH range for this reaction is typically between 7.2 and 9.0. thermofisher.comcreative-proteomics.com This is because the reactivity of the primary amine is dependent on it being in its deprotonated, nucleophilic state (-NH2). researchgate.net At a pH below the pKa of the amine (for lysine, the pKa of the ε-amino group is around 10.5, but can be influenced by the local environment in a protein), the amine is protonated (-NH3+), rendering it non-nucleophilic and thus unreactive towards the NHS ester. researchgate.net
As the pH increases, the concentration of the deprotonated amine increases, accelerating the rate of the desired aminolysis reaction. However, a competing reaction, the hydrolysis of the NHS ester, also becomes more significant at higher pH values. thermofisher.comlumiprobe.comnih.govnih.gov This hydrolysis reaction, where water acts as the nucleophile, leads to the cleavage of the ester and a reduction in the efficiency of the intended conjugation. The half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6. thermofisher.com Therefore, a careful balance of pH is crucial to maximize the yield of the amide product while minimizing hydrolysis. nih.govnih.gov
The selectivity of the reaction can also be influenced by pH. While primary amines are the main target, other amino acid residues with nucleophilic side chains, such as serine, threonine, and tyrosine, can also react with NHS esters, particularly at higher pH levels. stackexchange.comnih.gov Lowering the pH can sometimes reduce these side reactions, but this also slows down the desired reaction with primary amines. biorxiv.org
Data compiled from multiple sources. thermofisher.comlumiprobe.comcreative-proteomics.comnih.govnih.gov
Reactivity of the Aryl Bromine Moiety
The aryl bromine atom in N-Succinimidyl 3-bromobenzoate provides a second, distinct site of reactivity, enabling a different set of chemical transformations. This functionality is particularly valuable for introducing the 3-bromobenzoyl group into molecules for subsequent modifications.
Participation in Cross-Coupling Reactions (e.g., Buchwald–Hartwig coupling)
The carbon-bromine bond on the aromatic ring is a classic substrate for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. alfa-chemistry.comlibretexts.org This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a base. alfa-chemistry.com The mechanism typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium amide complex, and finally, reductive elimination to yield the arylated amine product and regenerate the Pd(0) catalyst. alfa-chemistry.com
The choice of ligands on the palladium catalyst is crucial for the success of the Buchwald-Hartwig reaction, influencing the reaction's scope and efficiency. libretexts.org This reaction is a powerful tool for synthesizing a wide variety of arylamines, which are important intermediates in medicinal chemistry and materials science. alfa-chemistry.comuwindsor.ca Light-driven, nickel-catalyzed methods have also been developed for the stereoretentive C-N coupling of chiral amines with aryl bromides. nih.gov
Radical Processes Involving Bromine Atoms and Succinimidyl Radicals (e.g., mechanistic parallels with N-bromosuccinimide)
The bromine atom in N-Succinimidyl 3-bromobenzoate can also participate in radical reactions, drawing mechanistic parallels to the well-known reagent N-bromosuccinimide (NBS). masterorganicchemistry.comvedantu.com NBS is a source of bromine radicals and is commonly used for allylic and benzylic brominations. masterorganicchemistry.comvedantu.com The reaction is initiated by the homolytic cleavage of the N-Br bond, often induced by light or a radical initiator, to generate a bromine radical and a succinimidyl radical. numberanalytics.comlumenlearning.com
The highly reactive bromine radical can then abstract a hydrogen atom from a substrate, initiating a radical chain reaction. numberanalytics.com In the context of N-Succinimidyl 3-bromobenzoate, while the primary reactivity of the NHS ester is electrophilic, under conditions that favor radical formation (e.g., photolysis), the bromine atom could potentially be involved in radical processes.
Furthermore, studies on the photodecomposition of NBS have shown that the succinimidyl radical itself is a reactive species that can add to π-bonds. cdnsciencepub.com This suggests that under specific conditions, both the bromine atom and the succinimidyl portion of related molecules could engage in radical-mediated transformations.
Mechanisms of Halogenation and Destannylation in Precursor Chemistry
The synthesis of N-Succinimidyl 3-bromobenzoate and related compounds often involves halogenation and destannylation reactions as key steps in preparing the necessary precursors.
The synthesis of N-succinimidyl halobenzoates can be achieved by reacting the corresponding halobenzoyl chlorides with N-hydroxysuccinimide. mdpi.com The preparation of these halogenated precursors is a fundamental aspect of their chemistry. acs.org Halogenation reactions, in general, can proceed through various mechanisms, including electrophilic aromatic substitution for the direct halogenation of aromatic rings. numberanalytics.commt.com
A particularly important reaction in the context of radiolabeling with isotopes of bromine and iodine is destannylation. jst.go.jpresearchgate.net For instance, N-succinimidyl 3-(tri-n-butylstannyl)benzoate is a common precursor for the synthesis of radioiodinated or radiobrominated labeling agents. rsc.orgnih.gov The trialkylstannyl group can be readily replaced by a halogen atom through an electrophilic ipso-substitution reaction. nih.gov This iododestannylation or bromodestannylation is typically carried out using a source of the radiohalogen and an oxidizing agent. researchgate.netnih.gov The synthesis of the stannylated precursor itself often starts from a halogenated precursor, such as ethyl 3-bromobenzoate, which undergoes a metal-halogen exchange reaction. iaea.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| N-Succinimidyl 3-bromobenzoate |
| N-Hydroxysuccinimide (NHS) |
| N-bromosuccinimide (NBS) |
| N-succinimidyl 3-(tri-n-butylstannyl)benzoate |
| N-succinimidyl 4-(tri-n-butylstannyl)benzoate |
| N-succinimidyl 3-iodobenzoate (B1234465) |
| Ethyl 3-bromobenzoate |
| N,N'-dicyclohexylcarbodiimide (DCC) |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| N-phenylsuccinimide |
| 3-bromocyclohexene |
| 1-succinimidyl-2-bromoalkanes |
| N-succinimidyl 4-bromobenzoate |
| N-succinimidyl 4-fluorobenzoate |
| N-succinimidyl 2-iodobenzoate |
| N-succinimidyl 3-(bromoacetamido)propionate |
| N-succinimidyl-3-iodo-benzoate |
| N-succinimidyl-4-(tributylstannyl)benzoate |
| 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one |
| 4-(4-fluoro-3-(4-(3-(tributylstannyl)benzoyl)piperazine-1-carbonyl)benzyl) phthalazin-1(2H)-one |
| 2,5-dioxopyrrolidin-1-yl 3-bromobenzoate |
| N-succinimidyl 3-iodobenzoate |
| N-succinimidyl 3-bromobenzoate |
| maleimidoethyl 3-(tri-n-butylstannyl)hippurate |
| N-succinimidyl 4-trimethylstannylbenzoate |
Comparative Analysis of Electrophilic Substitution and Nucleophilic Approaches
N-Succinimidyl 3-bromobenzoate is a heterobifunctional molecule, possessing two distinct reactive sites that allow for different chemical transformations: the N-hydroxysuccinimide (NHS) ester and the brominated benzene (B151609) ring. The reactivity of the molecule is dominated by the chemistry of these two moieties, primarily involving nucleophilic attack at the ester and potential electrophilic interactions involving the aromatic ring.
The most prominent reaction pathway for N-Succinimidyl 3-bromobenzoate involves the nucleophilic acyl substitution at the carbonyl carbon of the NHS ester. The N-hydroxysuccinimide group is an excellent leaving group, rendering the ester an "active ester." This high reactivity makes it particularly useful for bioconjugation, where it readily reacts with primary and secondary amines, such as the N-terminus of a peptide or the epsilon-amine of a lysine residue, to form a stable amide bond. thieme-connect.denih.govnih.gov This aminolysis reaction is typically performed in aqueous buffers at a pH range of 7 to 9. nih.gov Under these conditions, a competing reaction is the hydrolysis of the ester, where water acts as the nucleophile, leading to the formation of 3-bromobenzoic acid and releasing N-hydroxysuccinimide. nih.gov The efficiency of the desired aminolysis over hydrolysis is a key consideration in conjugation reactions. nih.gov
In contrast, the reactivity of the brominated benzene ring is governed by the principles of electrophilic aromatic substitution. The bromine atom itself is considered to have a partial positive charge, making it electrophilic. masterorganicchemistry.com However, the benzoate (B1203000) portion of the molecule contains a carbonyl group, which is strongly electron-withdrawing and deactivates the aromatic ring towards electrophilic attack. While the bromine atom is a deactivating substituent, it directs incoming electrophiles to the ortho and para positions. The interplay between the meta-directing ester and the ortho-, para-directing bromine complicates potential electrophilic substitution pathways. Reactions such as bromodestannylation, used in the synthesis of related radiolabeled compounds from trialkylstannyl precursors, highlight the reactivity of the carbon-halogen bond on an aromatic ring. rsc.orgjst.go.jp However, direct electrophilic substitution on the unsubstituted positions of the 3-bromobenzoate ring is generally less favorable compared to the highly efficient nucleophilic reaction at the NHS ester.
| Reactive Site | Primary Reaction Type | Common Reactant | Key Features | Primary Product |
|---|---|---|---|---|
| N-Succinimidyl Ester | Nucleophilic Acyl Substitution | Primary Amines (R-NH₂) | Highly efficient; N-hydroxysuccinimide is an excellent leaving group. nih.gov | Amide Conjugate |
| Brominated Benzene Ring | Electrophilic Aromatic Substitution | Electrophiles (E⁺) | Ring is deactivated by the electron-withdrawing ester group. | Substituted Benzene Derivative |
| N-Succinimidyl Ester | Nucleophilic Acyl Substitution (Competing) | Water (H₂O) | Hydrolysis competes with aminolysis, especially in aqueous buffers. nih.gov | 3-Bromobenzoic Acid |
Steric and Electronic Effects on Reaction Pathways
The chemical behavior of N-Succinimidyl 3-bromobenzoate is significantly influenced by both steric and electronic factors. These effects determine the rate and outcome of reactions at both the succinimidyl ester and the aromatic ring.
Electronic Effects: The electronic nature of the N-succinimidyl ester group is central to its function as a coupling agent. The N-hydroxysuccinimide moiety is a very weak base, making it an exceptional leaving group that can stabilize a negative charge. bits-pilani.ac.in This stabilization significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by even moderate nucleophiles like primary amines. saskoer.ca
On the aromatic ring, the electronic effects are dominated by the substituent groups. The ester's carbonyl group is strongly electron-withdrawing through resonance, which deactivates the entire benzene ring to electrophilic attack. The bromine atom also exerts an electron-withdrawing inductive effect but can donate electron density through resonance, making it an ortho-, para-director, albeit a deactivating one. The bromine is located at the meta-position relative to the deactivating ester group, further influencing the electron density and potential sites of electrophilic attack on the ring. The combined deactivating properties of both substituents make electrophilic substitution reactions on the ring energetically demanding.
Steric Effects: Steric hindrance plays a crucial role in modulating the reactivity of N-Succinimidyl 3-bromobenzoate. In nucleophilic substitution reactions at the ester, the accessibility of the electrophilic carbonyl carbon is paramount. While the succinimidyl group itself presents some bulk, it is designed to facilitate the reaction. However, the steric profile of the incoming nucleophile can significantly impact the reaction rate. libretexts.org A bulky nucleophile may face steric hindrance, slowing its approach to the carbonyl carbon.
For potential reactions on the aromatic ring, steric effects are critical in determining regioselectivity. youtube.com Any incoming electrophile would face different levels of steric hindrance at the positions ortho to the bromine atom (positions 2 and 4) versus the other available positions (positions 5 and 6). Research on related compounds, such as N-succinimidyl 3-bromo-2,6-dimethoxybenzoate, demonstrates how bulky substituents (methoxy groups) can be used to sterically block certain positions and direct reactions to a specific site. nih.gov In N-succinimidyl 3-bromobenzoate, the position between the two substituents (position 2) is the most sterically hindered. This steric crowding, combined with the electronic deactivation of the ring, makes reactions on the aromatic core challenging.
| Effect | Impact on Nucleophilic Reaction (Ester) | Impact on Aromatic Ring Reactivity |
|---|---|---|
| Electronic | The electron-withdrawing nature of the NHS leaving group enhances the electrophilicity of the carbonyl carbon, promoting nucleophilic attack. bits-pilani.ac.in | The ester and bromine groups deactivate the ring toward electrophilic substitution. |
| Steric | The rate of reaction can be influenced by the steric bulk of the attacking nucleophile. libretexts.org | Substituents hinder attack at adjacent positions. The position between the bromo and ester groups is particularly hindered. youtube.com |
Applications in Advanced Bioconjugation Chemistry
Fundamental Principles of Bioconjugation Utilizing N-Succinimidyl Esters
N-Succinimidyl (NHS) esters are a widely used class of amine-reactive chemical groups that are instrumental in bioconjugation. thermofisher.com The fundamental principle of their utility lies in a straightforward and efficient reaction mechanism. NHS esters are reactive groups formed through the activation of carboxylate molecules. thermofisher.com They selectively react with primary amines (–NH2), such as those on the side chain of lysine (B10760008) residues or the N-terminus of proteins and peptides, under physiological to slightly alkaline conditions (pH 7.2 to 9). thermofisher.com
The reaction proceeds via a nucleophilic attack on the ester's carbonyl carbon by the primary amine, which results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. thermofisher.comglenresearch.com This chemistry is favored in bioconjugation because of its high selectivity for primary amines over other nucleophiles like hydroxyl or sulfhydryl groups, with which it may form less stable bonds that are susceptible to hydrolysis. glenresearch.com While the aminolysis reaction is efficient, it competes with hydrolysis of the NHS ester, a factor that must be considered in aqueous buffer systems. nih.gov
Succinimidyl 3-bromobenzoate is classified as a heterobifunctional crosslinker, meaning it possesses two different reactive groups. scbt.com This characteristic allows for controlled, sequential reactions, which is a significant advantage in creating specific bioconjugates. thermofisher.com One end of the molecule features the amine-reactive NHS ester, which facilitates covalent attachment to proteins and peptides. scbt.combiotium.com The other end contains a bromo-substituted benzene (B151609) ring. This bromine atom is not typically used for direct reaction with a biomolecule but serves as a crucial handle for subsequent modifications, most notably in the field of radiolabeling. nih.govnih.gov
The bromo- group on the benzoate (B1203000) ring can be substituted with a radioisotope, such as Bromine-76, for use in Positron Emission Tomography (PET). nih.govresearchgate.net Alternatively, a precursor molecule, N-succinimidyl 3-(tri-n-butylstannyl)benzoate, can be used where the stannyl (B1234572) group is first replaced by a radioiodine isotope (e.g., ¹²⁵I, ¹³¹I) via an iododestannylation reaction, before conjugation to the target biomolecule. acs.orgjst.go.jpmdpi.comrsc.org In this context, this compound and its derivatives function as precursors to prosthetic groups, which are small, pre-labeled molecules that ferry a label onto a larger biomacromolecule.
Strategies for Biomacromolecule Functionalization
The conjugation of this compound to peptides and proteins is primarily achieved through its NHS ester functionality. biotium.com This group targets the primary amine of lysine residues and the N-terminal α-amino group present in virtually all proteins and peptides. thermofisher.com The reaction forms a durable amide linkage, covalently attaching the bromobenzoate moiety to the biomolecule. glenresearch.com This process is often a critical step in preparing radiolabeled biomolecules for imaging or therapeutic applications. For instance, cyclic RGD peptides, which target αvβ3 integrins expressed in tumors, have been successfully labeled for PET imaging using this approach. nih.govjst.go.jp
There are two primary strategies for radiolabeling biomolecules: direct and indirect labeling. azolifesciences.commoravek.com
Direct Labeling: This method involves the direct attachment of a radionuclide to the biomolecule itself. azolifesciences.com A classic example is the radioiodination of tyrosine residues within a peptide or protein sequence. acs.orgresearchgate.net While straightforward, direct labeling can be limited by the requirement of specific amino acid residues (e.g., tyrosine) and the potentially harsh reaction conditions that could compromise the biomolecule's function. nih.govresearchgate.net
Indirect Labeling: This strategy utilizes a small intermediary molecule known as a prosthetic group or a bifunctional chelating agent. azolifesciences.commoravek.comresearchgate.net The prosthetic group is first radiolabeled under conditions that may be too harsh for the target biomolecule. researchgate.net This pre-labeled entity is then purified and conjugated to the protein or peptide under milder conditions. researchgate.net
This compound is a quintessential precursor for this indirect approach. acs.orgjst.go.jp For example, it can be converted into a radiobrominated agent like [⁷⁷Br]N-succinimidyl 3-bromobenzoate ([⁷⁷Br]SBrB), which is then reacted with the amine groups on a peptide. nih.govjst.go.jprsc.org Similarly, its stannylated precursor, N-succinimidyl 3-(tri-n-butylstannyl)benzoate (ATE), is used to prepare radioiodinated prosthetic groups like [¹²⁵I]N-succinimidyl 3-iodobenzoate (B1234465) ([¹²⁵I]SIB). jst.go.jpiaea.org This indirect method is highly versatile as it does not depend on the presence of specific amino acids like tyrosine and generally offers better preservation of the biomolecule's biological activity. researchgate.net
A significant challenge with traditional bioconjugation methods, including the use of NHS esters like this compound, is the lack of site-specificity. nih.gov Proteins typically possess multiple lysine residues, and reaction with an NHS ester results in a heterogeneous mixture of conjugates with varying numbers of labels attached at different locations. nih.govescholarship.org This heterogeneity can lead to products with inconsistent activity and pharmacokinetic profiles. nih.gov
To address this, the field has increasingly focused on developing site-specific conjugation methodologies that yield homogeneous products. nih.govescholarship.org These advanced techniques aim to attach a payload to a single, predetermined site on the protein. escholarship.org Prominent strategies include:
Engineered Cysteines: Introducing a unique cysteine residue whose sulfhydryl group can be specifically targeted.
Unnatural Amino Acid Incorporation: Genetically encoding an amino acid with a unique functional group that allows for orthogonal chemistry. nih.gov
Enzymatic Ligation: Using enzymes like sortase A or transglutaminases to catalyze the formation of a bond at a specific recognition sequence. nih.gov
While this compound itself reacts non-specifically, its role in creating well-defined research probes has highlighted the importance of conjugate homogeneity, thereby fueling the drive toward these more precise, site-specific techniques. nih.govacs.org
Optimizing these processes is critical. Key parameters for the NHS ester conjugation step include maintaining a slightly alkaline pH (typically 8.5-9.0), using non-amine-containing buffers (e.g., borate (B1201080) or phosphate (B84403) buffer), and controlling reaction time and temperature. thermofisher.comiaea.org For the radiolabeling step, factors such as the choice of oxidizing agent, precursor concentration, and purification methods are crucial for achieving high yields. Research has demonstrated the successful optimization of these reactions for various applications.
| Prosthetic Group Precursor | Radiolabel | Resulting Labeled Agent | Application/Peptide | Reported Yield | Citation |
|---|---|---|---|---|---|
| N-succinimidyl 3-(tri-n-butylstannyl)benzoate (ATE) | ¹²⁵I | [¹²⁵I]N-succinimidyl 3-iodobenzoate ([¹²⁵I]SIB) | Conjugation to RGD peptides | High radiochemical yield for labeling step | jst.go.jp |
| N-succinimidyl 3-(tri-n-butylstannyl)benzoate (ATE) | ⁷⁷Br | [⁷⁷Br]N-succinimidyl 3-bromobenzoate ([⁷⁷Br]SBrB) | Conjugation to RGD peptides | High radiochemical yield for labeling step | jst.go.jprsc.org |
| N-succinimidyl-2,6-dimethoxybenzoate | ⁷⁶Br | [⁷⁶Br]N-succinimidyl-3-bromo-2,6-dimethoxybenzoate ([⁷⁶Br]SBDMB) | Labeling of c(RGDfK) and c(RGDyK) | >60% (Labeling), >70% (Conjugation) | nih.govresearchgate.net |
| N-succinimidyl 3-(tri-n-butylstannyl)benzoate (ATE) | ¹³¹I | [¹³¹I]N-succinimidyl 3-iodobenzoate ([¹³¹I]SIB) | Conjugation to Octreotide | 35-50% (Overall) | iaea.org |
| c[RGDf(4-SnBu₃)K] | ¹²⁵I | [¹²⁵I]c[RGDf(4-I)K] | Direct labeling of stannylated peptide | 83% (Radiochemical Yield) | acs.org |
Development of Site-Specific Conjugation Methodologies
Conjugation to Oligonucleotides
The covalent modification of oligonucleotides with various functional molecules is crucial for their application in diagnostics and therapeutics. While direct evidence for the use of this compound in oligonucleotide conjugation is not extensively documented in publicly available literature, the use of its positional isomer, N-succinimidyl 4-[76Br]bromobenzoate, for the radiobromination of modified oligonucleotides has been described. researchgate.net This suggests the chemical feasibility of using the 3-bromo isomer for similar purposes.
The general strategy for conjugating NHS esters to oligonucleotides involves the introduction of a primary amine group onto the oligonucleotide during synthesis. nih.gov This amine-modified oligonucleotide can then react with the NHS ester of a molecule like this compound to form a stable amide bond. nih.gov This method allows for the site-specific attachment of the bromobenzoate moiety to either the 5' or 3' terminus, or internally within the oligonucleotide sequence. nih.gov
Heterobifunctional crosslinkers containing an NHS ester are commonly employed for creating peptide-oligonucleotide conjugates. nih.govmdpi.com Reagents such as succinimidyl 3-(2-pyridyldithio)propionate are used to connect thiol-modified oligonucleotides to amine-containing peptides. nih.gov This established methodology highlights the versatility of NHS ester chemistry in oligonucleotide conjugation, a principle that extends to this compound.
Role in Bifunctional Reagent Design
Bifunctional reagents are essential components in the construction of complex biomolecular architectures, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). These reagents serve to link two distinct molecular entities, each with a specific function.
Integration into Antibody-Drug Conjugate (ADC) Linker Technology
Antibody-Drug Conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. almacgroup.com The linker that connects the antibody and the drug is a critical component of the ADC, influencing its stability, pharmacokinetics, and mechanism of action. almacgroup.comnih.gov
While specific examples detailing the integration of this compound into commercial or late-stage clinical ADC linkers are not prominent in the literature, the fundamental chemistry of NHS esters is a cornerstone of ADC technology. almacgroup.com Linkers such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) are widely used to connect antibodies to drug payloads. almacgroup.com The NHS ester end of SMCC reacts with lysine residues on the antibody, while the maleimide (B117702) group reacts with a thiol group on the drug or a drug-linker intermediate. almacgroup.com
The structure of this compound, with its reactive NHS ester, makes it a candidate for similar applications in ADC linker design. The bromobenzoate group could potentially be used as a handle for further chemical modification or to attach the cytotoxic payload. The choice of linker chemistry significantly impacts the properties of the resulting ADC, with both cleavable and non-cleavable linkers being employed depending on the desired mechanism of drug release. nih.gov
| Linker Type | Reactive Moieties | Common Examples | Mechanism of Action |
|---|---|---|---|
| Cleavable | Hydrazones, Disulfides, Peptides | AcBut, SPP, SPDB, Val-Cit | Drug release triggered by acidic pH, reducing environment, or specific enzymes in the tumor cell. almacgroup.comnih.gov |
| Non-cleavable | Thioethers | SMCC | Drug is released upon lysosomal degradation of the antibody. almacgroup.com |
Application in Proteolysis-Targeting Chimera (PROTAC) Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. nih.govsigmaaldrich.com A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.govsigmaaldrich.com
The synthesis of PROTACs often involves a modular approach, where the target ligand, E3 ligase ligand, and linker are assembled in a stepwise manner. nih.goveuropa.eu While direct application of this compound in published PROTAC syntheses is not readily found, its chemical properties are well-suited for this purpose. The NHS ester can be used to attach the bromobenzoate moiety to an amine-containing target ligand or E3 ligase ligand. The bromo-functionalized intermediate can then be further elaborated to complete the PROTAC structure, for instance, through a Suzuki or Sonogashira coupling reaction.
The design of the linker is critical for the efficacy of a PROTAC, as its length and composition determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.gov The ability to create libraries of PROTACs with varying linkers is therefore essential for optimizing their activity. nih.gov The reactivity of this compound offers a potential route for the synthesis of such libraries.
Evaluation of Conjugation's Influence on Receptor Binding Affinity and Immunoreactivity
A crucial aspect of bioconjugation is to ensure that the modification of a biomolecule does not adversely affect its biological function. In the context of targeted therapies, this primarily relates to maintaining the receptor binding affinity of a targeting ligand and the immunoreactivity of an antibody.
Several studies have investigated the impact of conjugation with derivatives of this compound on the biological activity of peptides and antibodies. In a study involving the radiolabeling of an anti-melanoma antibody with N-succinimidyl para-[77Br]bromobenzoate, the resulting radiobrominated antibody was found to be immunocompetent, retaining 80% of the immunoreactivity of the unlabeled antibody. nih.gov Another study reported that the use of N-succinimidyl bromobenzoate as a prosthetic group for radiobromination resulted in increased immunoreactivity of the antibody compared to direct radiobromination methods. mdpi.com Similarly, the immunoreactivity of a human recombinant antibody fragment (L19-SIP) was largely preserved after labeling with 76Br. snmjournals.org
The influence of conjugation on receptor binding affinity has been evaluated for RGD peptides, which target integrin receptors. The conjugation of N-succinimidyl 3-bromobenzoate (as [77Br]SBrB) or its iodinated analog (SIB) to cyclic RGD peptides did not significantly impede the affinity of the peptides for the αvβ3 integrin.
| Conjugate | Target Receptor | Effect on Binding Affinity | Reference |
|---|---|---|---|
| [77Br]SBrB-c(RGDfK) | αvβ3 integrin | Not significantly impeded | chemicalbook.com |
| [125I]SIB-c(RGDfK) | αvβ3 integrin | Not significantly impeded | chemicalbook.com |
These findings suggest that the modification of peptides and antibodies with bromobenzoyl moieties via a succinimidyl ester linkage is a viable strategy that can preserve the biological function of the parent molecule. The location of the conjugation on the biomolecule is a critical factor, with modifications distal to the binding site being less likely to interfere with biological activity. mdpi.com
Design and Development of Molecular Probes and Radiopharmaceuticals
Radiolabeled N-Succinimidyl 3-bromobenzoate Derivatives as Imaging Agents
The versatility of N-succinimidyl 3-bromobenzoate and its derivatives facilitates their use in both Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), two powerful in vivo imaging modalities. The choice of bromine radioisotope dictates the imaging technique.
Positron Emission Tomography (PET) Imaging Probes (e.g., utilizing Br-76)
Bromine-76 (⁷⁶Br) is a positron-emitting radionuclide with a half-life of 16.2 hours, making it suitable for PET imaging of biological processes that occur over several hours. nih.govmdpi.com The use of N-succinimidyl 3-[⁷⁶Br]bromobenzoate allows for the indirect labeling of targeting molecules, particularly proteins and peptides that may not have a suitable residue for direct radiobromination. nih.govthno.org This method involves first synthesizing the radiolabeled prosthetic group, N-succinimidyl 3-[⁷⁶Br]bromobenzoate, which is then conjugated to the targeting biomolecule via reaction with primary or secondary amine groups, such as the ε-amino group of lysine (B10760008) residues. mdpi.comresearchgate.net
This indirect labeling strategy has been successfully applied to monoclonal antibodies for radioimmuno-PET. uu.senih.gov For instance, the monoclonal antibody 38S1 was radiolabeled with ⁷⁶Br using N-succinimidyl para-[⁷⁶Br]bromobenzoate, resulting in a product with retained immunoreactivity. nih.gov The optimization of these labeling conditions can yield high radiochemical purity and specific activity, crucial for sensitive and specific in vivo imaging. uu.senih.gov
A significant application of this approach is in the imaging of integrin αvβ3 expression, a key biomarker in tumor angiogenesis and metastasis. thno.orgnih.gov Cyclic peptides containing the Arg-Gly-Asp (RGD) sequence are well-known for their high affinity and selectivity for αvβ3 integrin. thno.orgnih.gov For RGD peptides lacking a tyrosine residue for direct labeling, conjugation with N-succinimidyl 4-[⁷⁶Br]bromobenzoate has proven effective. nih.govthno.org While this indirect method can be effective, it often requires multiple purification steps. nih.govthno.org To address this, new strategies have been developed, such as using N-succinimidyl-3-[⁷⁶Br]bromo-2,6-dimethoxybenzoate, which can facilitate easier labeling procedures. nih.govresearchgate.net
| Radionuclide | Imaging Modality | Key Application | Targeting Moiety Example | Reference |
| Bromine-76 (⁷⁶Br) | PET | Tumor Angiogenesis Imaging | Cyclic RGD Peptides | nih.govthno.org |
| Bromine-76 (⁷⁶Br) | PET | Radioimmuno-PET | Monoclonal Antibodies | uu.senih.gov |
Single-Photon Emission Computed Tomography (SPECT) Imaging Probes (e.g., utilizing Br-77)
Bromine-77 (⁷⁷Br), a gamma-emitting radionuclide with a half-life of 57 hours, is employed for SPECT imaging. sigmaaldrich.comjst.go.jp SPECT is a widely used clinical imaging technique that provides three-dimensional information about the distribution of a radiotracer in the body. radiopaedia.orgwikipedia.org The longer half-life of ⁷⁷Br compared to many other SPECT isotopes allows for imaging at later time points, which can be advantageous for molecules with slower biological clearance. jst.go.jp
Similar to its ⁷⁶Br-labeled counterpart, N-succinimidyl 3-[⁷⁷Br]bromobenzoate ([⁷⁷Br]SBrB) is used as a prosthetic group for the indirect labeling of biomolecules for SPECT imaging. sigmaaldrich.comjst.go.jpjst.go.jp This approach has been used to label antibodies and peptides. sigmaaldrich.comnih.gov For example, an anti-melanoma antibody was successfully radiolabeled using N-succinimidyl para-[⁷⁷Br]bromobenzoate, demonstrating good immunoreactivity after conjugation. nih.gov
In the context of peptide-based imaging, [⁷⁷Br]SBrB has been conjugated to cyclic RGD peptides to create SPECT probes for imaging αvβ3 integrin expression. jst.go.jpjst.go.jp Comparative studies have been performed to evaluate the characteristics of ⁷⁷Br-labeled RGD peptides against their radioiodinated (¹²⁵I) counterparts, showing similar in vitro properties and biodistribution patterns. jst.go.jp
| Radionuclide | Imaging Modality | Key Application | Targeting Moiety Example | Reference |
| Bromine-77 (⁷⁷Br) | SPECT | Tumor Imaging | Anti-melanoma Antibody | nih.gov |
| Bromine-77 (⁷⁷Br) | SPECT | Integrin Imaging | Cyclic RGD Peptides | jst.go.jpjst.go.jp |
Principles of Targeted Radiopharmaceutical Design
The effectiveness of a radiopharmaceutical hinges on its ability to selectively accumulate at the target site while clearing rapidly from non-target tissues. This is achieved through careful design that incorporates a targeting ligand, a radionuclide, and often a linker molecule. nih.govbioemtech.com The use of prosthetic groups like Succinimidyl 3-bromobenzoate is an integral part of this design process, enabling the stable attachment of radiohalogens to the targeting vector.
Selection and Integration of Targeting Ligands (e.g., RGD Peptides for αvβ3 Integrin)
The cornerstone of a targeted radiopharmaceutical is the targeting ligand, a molecule with high affinity and specificity for a particular biological target, such as a receptor or antigen overexpressed on cancer cells. nih.gov One of the most extensively studied targets for cancer imaging and therapy is the αvβ3 integrin, which plays a crucial role in angiogenesis and tumor cell migration. thno.orgnih.gov
Cyclic peptides containing the RGD (arginine-glycine-aspartic acid) sequence have been identified as potent and selective ligands for the αvβ3 integrin. thno.orgnih.govnih.gov These peptides can be synthesized and modified to optimize their binding affinity and pharmacokinetic properties. nih.gov
The integration of these RGD peptides with a radionuclide is often achieved using a bifunctional coupling agent. N-succinimidyl 3-bromobenzoate is particularly useful for this purpose, especially when the peptide, such as c(RGDfK), does not possess a tyrosine residue suitable for direct radiohalogenation. thno.orgjst.go.jp The activated ester of the succinimidyl group readily reacts with the primary amine on the lysine (K) residue of the peptide, forming a stable amide bond and incorporating the bromobenzoate moiety for subsequent radiobromination. nih.govthno.org
Development of Antibody-based Radiopharmaceuticals
Monoclonal antibodies (mAbs) and their fragments are highly specific targeting vectors used in the development of radiopharmaceuticals for both imaging (immuno-PET/SPECT) and therapy. mdpi.comnih.gov Their high affinity for tumor-associated antigens allows for targeted delivery of radionuclides to cancer cells. nih.gov
Indirect radiolabeling methods are often preferred for antibodies to avoid the potential loss of immunoreactivity that can occur with direct labeling techniques, which can alter the protein's structure. researchgate.net The use of N-succinimidyl bromobenzoate derivatives provides a means to attach radiobromine to antibodies under mild conditions. mdpi.com The prosthetic group is first radiolabeled with ⁷⁶Br or ⁷⁷Br and then conjugated to the antibody, typically by reacting with the amine groups of lysine residues. mdpi.comnih.gov
This indirect approach has been optimized to achieve high labeling yields while preserving the antibody's ability to bind to its target antigen. uu.senih.gov Studies have shown that antibodies labeled with ⁷⁶Br using N-succinimidyl para-[⁷⁶Br]bromobenzoate retain their immunoreactivity and are suitable for radioimmuno-PET applications. uu.senih.gov
Strategies for Linker Chemistry and Hydrophilicity Modulation (e.g., Ethylene (B1197577) Glycol Spacers)
Modulating the hydrophilicity of a radiopharmaceutical is critical for optimizing its biodistribution. Increased lipophilicity can lead to higher uptake in the liver and intestines, resulting in unfavorable background signals and slower clearance from non-target tissues. jst.go.jpnih.gov Conversely, more hydrophilic agents tend to be excreted more rapidly through the renal-urinary pathway. frontiersin.org
Ethylene glycol (EG) spacers are commonly incorporated into radiopharmaceutical design to increase hydrophilicity. jst.go.jpnih.gov In the context of RGD peptides labeled using a bromobenzoate prosthetic group, the introduction of an ethylene glycol linker (e.g., EG₂) between the peptide and the [⁷⁷Br]SBrB moiety has been shown to decrease lipophilicity and reduce intestinal uptake compared to the non-linker-containing counterpart. jst.go.jp This modification helps to improve the tumor-to-background ratio, enhancing the quality of the resulting SPECT images. jst.go.jpnih.gov
Advanced Research Directions and Theoretical Considerations in N Succinimidyl 3 Bromobenzoate Chemistry
Computational Chemistry Applications in Mechanistic Elucidation (e.g., DFT Studies for Bromination Reactions)
Computational chemistry has become an indispensable tool for unraveling complex chemical problems by providing detailed molecular-level insights. diphyx.com Methods like Density Functional Theory (DFT) are particularly powerful in calculating molecular electronic structures, which helps in predicting reaction pathways and understanding mechanisms. diphyx.comnsps.org.ng In the context of N-succinimidyl 3-bromobenzoate and related compounds, computational studies, especially DFT, can offer profound understanding of reaction mechanisms, such as those involved in bromination. researchgate.net
DFT calculations can be employed to model the transition states and intermediates of chemical reactions, providing energetic profiles that help to explain reaction selectivity and kinetics. For instance, in reactions involving bromination, DFT studies can elucidate the nature of the active brominating species and the energetics of different potential pathways. acs.org Mechanistic studies, supported by DFT calculations, have been used to understand C-H acylation reactions where N-acyl succinimides are used as coupling partners. researchgate.net These studies can help differentiate between proposed mechanisms, such as those involving radical intermediates. researchgate.net
Computational chemistry also plays a crucial role in predicting molecular structures and reactivity. diphyx.comfujitsu.com By calculating properties like Fukui indices, researchers can identify the most reactive sites within a molecule, aiding in the design of new reactions and the optimization of existing ones. fujitsu.com For example, understanding the electronic properties of the succinimidyl group and the brominated benzene (B151609) ring in N-succinimidyl 3-bromobenzoate through computational analysis can guide its application in bioconjugation and the synthesis of novel derivatives.
The synergy between experimental work and computational modeling accelerates the pace of discovery. researchgate.net Experimental observations, such as product distributions and reaction rates, can be rationalized and predicted with greater accuracy through computational models. This integrated approach is vital for advancing the chemistry of complex molecules like N-succinimidyl 3-bromobenzoate.
Table 1: Applications of Computational Chemistry in Studying N-Succinimidyl 3-bromobenzoate and Related Reactions
| Application Area | Computational Method | Insights Gained |
| Mechanistic Elucidation | Density Functional Theory (DFT) | Identification of transition states and intermediates, calculation of reaction energy profiles, differentiation between competing reaction pathways. acs.orgresearchgate.net |
| Reactivity Prediction | Fukui Indices Calculation | Identification of electrophilic and nucleophilic sites within the molecule, prediction of regioselectivity in reactions. fujitsu.com |
| Structural Analysis | Molecular Mechanics, Quantum Chemistry | Prediction of stable molecular conformations, understanding of intermolecular interactions like hydrogen bonding and π–π stacking. mdpi.com |
| Spectroscopic Analysis | Time-Dependent DFT (TD-DFT) | Prediction and interpretation of UV-Vis and other spectroscopic data. |
Synthesis and Evaluation of Novel N-Succinimidyl 3-bromobenzoate Derivatives for Emerging Applications
The core structure of N-succinimidyl 3-bromobenzoate serves as a versatile scaffold for the synthesis of novel derivatives with tailored properties for a range of emerging applications, particularly in radiopharmacy and chemical biology. mdpi.comnih.gov The synthesis of these derivatives often involves modification of the aromatic ring or the succinimidyl moiety to enhance stability, reactivity, or specificity.
One key area of development is in the creation of prosthetic groups for radiolabeling biomolecules. mdpi.comnih.gov For instance, derivatives of N-succinimidyl halobenzoates are used to introduce radiohalogens like ⁷⁶Br and ¹²⁴I into peptides and antibodies for positron emission tomography (PET). researchgate.netuu.sejst.go.jp The synthesis of these agents typically involves a two-step procedure where the radionuclide-containing building block is first prepared and then conjugated to the biomolecule under mild conditions. mdpi.com Modifications to the precursor, such as using organotin compounds like N-succinimidyl 3-(tri-n-butylstannyl)benzoate (ATE), facilitate efficient radiolabeling. rsc.orgiaea.org
Beyond radiolabeling, novel derivatives are being designed as molecular glues or as components of PROteolysis TArgeting Chimeras (PROTACs). medchemexpress.commdpi.com For example, N-succinimidyl 3-(bromoacetamido)propionate, a related succinimide (B58015) derivative, is used as a linker in the synthesis of PROTACs, which are designed to induce the degradation of specific target proteins. medchemexpress.com The synthesis of such derivatives may involve multi-step sequences, including coupling reactions like the Buchwald-Hartwig amination to introduce different functionalities. mdpi.com
The evaluation of these new derivatives involves a combination of analytical techniques and biological assays. Characterization often includes NMR spectroscopy and mass spectrometry to confirm the chemical structure. mdpi.com For radiolabeled derivatives, evaluation includes determining radiochemical yield and purity, as well as in vitro and in vivo stability and biodistribution studies. researchgate.netnih.gov For applications in medicinal chemistry, the binding affinity of new compounds to their biological targets is a critical parameter, often assessed using techniques like fluorescence polarization assays. mdpi.com
Table 2: Examples of N-Succinimidyl 3-bromobenzoate Derivatives and Their Applications
| Derivative Name/Class | Synthetic Strategy | Application |
| N-succinimidyl 4-[⁷⁶Br]bromobenzoate | Radiobromination of a stannylated precursor. | PET imaging of tumors by labeling antibodies. uu.se |
| N-succinimidyl-3-[²¹¹At]astatobenzoate ([²¹¹At]SAB) | Astatodestannylation of an organotin precursor. | Targeted alpha-particle therapy for cancer. nih.gov |
| N-aryl pyrrolidine (B122466) analogs | Multi-step synthesis involving Buchwald-Hartwig coupling and reduction. | Potential binders for DCAF15, relevant for molecular glue development. mdpi.com |
| Biphenyl derivatives | Suzuki coupling of methyl 3-bromobenzoate with a boronic acid. | Development of non-peptide Ras CAAX mimetics as enzyme inhibitors. acs.org |
Future Prospects and Translational Research in Chemical Biology and Medicinal Chemistry
The unique chemical properties of N-succinimidyl 3-bromobenzoate and its derivatives position them as valuable tools for future advancements in chemical biology and translational medicinal chemistry. csic.es The activated ester functionality allows for covalent modification of biomolecules, while the bromo-aromatic ring provides a site for further chemical elaboration or for the introduction of reporter groups, including radioisotopes.
In chemical biology, a significant future direction lies in the development of more sophisticated molecular probes and tools to study biological processes in living systems. The succinimide core is a privileged scaffold found in many biologically active compounds. nih.gov Derivatives of N-succinimidyl 3-bromobenzoate can be designed as activity-based probes to covalently label and identify specific enzymes or protein classes. Furthermore, the principles of aggregation-induced emission (AIE) could potentially be incorporated into derivatives to create novel fluorescent probes that "turn on" upon binding to their target, reducing background signal in imaging applications. acs.org
In medicinal chemistry, the focus of translational research is to bridge the gap between basic scientific discoveries and clinical applications. csic.es The development of radiolabeled compounds for theranostics—the integration of diagnostic imaging and therapy—is a major area where N-succinimidyl 3-bromobenzoate derivatives will continue to play a role. scispace.comscispace.com For example, labeling a targeting molecule with a positron-emitting bromine isotope (like ⁷⁶Br) allows for PET imaging to diagnose and stage a disease, while labeling the same molecule with a therapeutic radioisotope (like astatine-211) could enable targeted radiotherapy. uu.senih.gov The development of N-succinimidyl-3-[²¹¹At]astato-4-guanidinomethylbenzoate ([²¹¹At]SAGMB) is an example of efforts to improve the in vivo stability and efficacy of such agents. nih.gov
Future research will likely focus on:
Improving Synthetic Routes: Developing more efficient, sustainable, and scalable syntheses for N-succinimidyl 3-bromobenzoate and its derivatives. This includes exploring novel catalytic methods for bromination and coupling reactions. researchgate.netresearchgate.net
Expanding the Chemical Space: Creating libraries of diverse derivatives by systematically modifying the aromatic ring and the succinimide group to fine-tune their properties for specific biological targets. mdpi.comacs.org
Enhanced Biocompatibility and Stability: Engineering next-generation derivatives with improved stability in biological media, reduced off-target effects, and optimized pharmacokinetic profiles for in vivo applications. nih.gov
Multifunctional Agents: Designing single molecules that incorporate multiple functionalities, such as a targeting moiety, a therapeutic payload, and an imaging reporter, all linked through a derivative of N-succinimidyl 3-bromobenzoate.
The continued collaboration between synthetic chemists, computational chemists, biologists, and clinicians will be essential to translate the potential of N-succinimidyl 3-bromobenzoate chemistry into tangible tools and therapies that can address unmet medical needs. csic.es
Q & A
Q. What are the key considerations for optimizing the synthesis of Succinimidyl 3-bromobenzoate to maximize yield and purity?
Methodological Answer:
- Reaction Monitoring : Use GC-MS or thin-layer chromatography (TLC) to track bromination and esterification steps, ensuring complete conversion of precursors (e.g., 3-bromo-2,6-dimethoxybenzoic acid) .
- Purification : Employ column chromatography with ethyl acetate/hexane gradients to isolate intermediates, as demonstrated in the synthesis of analogous succinimidyl esters .
- Solvent Selection : Optimize polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction rates while minimizing side products .
- Temperature Control : Reflux conditions (e.g., 80–100°C) for bromination steps improve regioselectivity and reduce byproducts .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound post-synthesis?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to verify aromatic substitution patterns (e.g., bromine at the 3-position) and succinimidyl ester formation (δ ~2.8 ppm for succinimide protons) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS confirms molecular weight (e.g., [M+Na] at m/z 354.97 for CHBrNO) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and detects unreacted starting materials .
Advanced Research Questions
Q. How does the bromine substitution at the 3-position influence the reactivity of this compound in nucleophilic substitution reactions compared to other positional isomers?
Methodological Answer:
- Electronic Effects : The 3-bromo substituent creates a meta-directing effect, reducing electron density at the carbonyl carbon and slowing aminolysis compared to para-substituted analogs. Kinetic studies using -NMR or fluorimetric assays can quantify reactivity differences .
- Steric Hindrance : The 3-bromo group may sterically hinder nucleophilic attack, as shown in comparative studies of NHS esters with ortho/meta/para substituents .
- Applications : The bromine atom serves as a handle for further functionalization (e.g., Suzuki coupling or click chemistry) to generate bioconjugates .
Q. What strategies can mitigate thiazine rearrangement in this compound conjugates under physiological pH conditions?
Methodological Answer:
- pH Control : Conduct conjugation reactions at pH <7.0 to protonate the N-terminal amino group, preventing intramolecular cyclization (thiazine formation). Buffers like citrate (pH 5.0) stabilize the succinimidyl thioether intermediate .
- Low-Temperature Storage : Store conjugates at −20°C in lyophilized form to slow rearrangement kinetics .
- Analytical Validation : Use UHPLC-MS/MS to monitor thiazine formation and confirm structural integrity via diagnostic MS/MS fragments (e.g., m/z 406.11 for thiazine isomers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
